![molecular formula C16H19BrN4O4 B2747873 N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 686749-20-2](/img/structure/B2747873.png)
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide, also known as QNZ or EVP4593, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives have been extensively studied for their antitumor properties. A study by Mohamed et al. (2016) on the synthesis and evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds found that certain compounds exhibited extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. These findings underscore the potential of quinazolinone derivatives in cancer therapy (Mohamed et al., 2016).
DNA Photo-Disruptive Activities
Quinazolinone compounds have also shown promise in the area of DNA photo-disruption, which could be leveraged in photodynamic therapy for cancer. A study by Mikra et al. (2022) revealed that certain 3-amino-2-methyl-quinazolin-4(3H)-ones synthesized via a green microwave-assisted protocol were photo-active towards plasmid DNA under UV irradiation. This indicates their potential as novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antihistaminic Agents
Quinazolinone derivatives have been explored for their potential as H(1)-antihistaminic agents. A study by Alagarsamy et al. (2008) synthesized novel triazoloquinazolinone compounds that showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate, highlighting their potential in allergy treatment (Alagarsamy et al., 2008).
Selective Histone Deacetylase 6 Inhibitors
Quinazolinone scaffolds have been utilized in the design of selective inhibitors for histone deacetylase 6 (HDAC6), which play a role in cancer therapy. Yang et al. (2016) discovered novel selective HDAC6 inhibitors using quinazoline as the cap, demonstrating potent antiproliferative effects against a panel of cancer cell lines and indicating their potential as anticancer agents (Yang et al., 2016).
Antimicrobial Activity
Quinazolinone compounds have been investigated for their antimicrobial properties. Babu et al. (2015) synthesized novel quinazoline derivatives that exhibited potential antimicrobial activity, suggesting their applicability in addressing bacterial and fungal infections (Babu et al., 2015).
properties
IUPAC Name |
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O4/c1-10(22)18-6-7-19-14(23)3-2-8-21-15(24)12-9-11(17)4-5-13(12)20-16(21)25/h4-5,9H,2-3,6-8H2,1H3,(H,18,22)(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYDZKJJNJINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.